molecular formula C13H25ClO B12608067 (2S,3S)-2-(chloromethyl)-3-decyloxirane CAS No. 649561-39-7

(2S,3S)-2-(chloromethyl)-3-decyloxirane

Cat. No.: B12608067
CAS No.: 649561-39-7
M. Wt: 232.79 g/mol
InChI Key: DRFDKPJYFPFUCP-QWHCGFSZSA-N
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Description

(2S,3S)-2-(chloromethyl)-3-decyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound is notable for its stereochemistry, with both the 2 and 3 positions being in the S configuration. The presence of a chloromethyl group and a decyl group makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

649561-39-7

Molecular Formula

C13H25ClO

Molecular Weight

232.79 g/mol

IUPAC Name

(2S,3S)-2-(chloromethyl)-3-decyloxirane

InChI

InChI=1S/C13H25ClO/c1-2-3-4-5-6-7-8-9-10-12-13(11-14)15-12/h12-13H,2-11H2,1H3/t12-,13+/m0/s1

InChI Key

DRFDKPJYFPFUCP-QWHCGFSZSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]1[C@H](O1)CCl

Canonical SMILES

CCCCCCCCCCC1C(O1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(chloromethyl)-3-decyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of (2S,3S)-2-(chloromethyl)-3-decen-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of (2S,3S)-2-(chloromethyl)-3-decyloxirane may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor technology allows for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(chloromethyl)-3-decyloxirane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Ring-Opening Reactions: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Ring-Opening Reactions: Products include diols and halohydrins.

    Oxidation and Reduction: Products include ketones, carboxylic acids, and alcohols.

Scientific Research Applications

(2S,3S)-2-(chloromethyl)-3-decyloxirane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(chloromethyl)-3-decyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-(chloromethyl)-3-decyloxirane: The enantiomer of the compound, with different stereochemistry.

    (2S,3S)-2-(bromomethyl)-3-decyloxirane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    (2S,3S)-2-(chloromethyl)-3-octyloxirane: Similar structure but with an octyl group instead of a decyl group.

Uniqueness

(2S,3S)-2-(chloromethyl)-3-decyloxirane is unique due to its specific stereochemistry and the presence of both a chloromethyl and a decyl group. This combination of features makes it particularly useful in stereoselective synthesis and as a versatile intermediate in organic chemistry.

Biological Activity

(2S,3S)-2-(chloromethyl)-3-decyloxirane is a compound belonging to the class of epoxides, which are cyclic ethers with a three-membered ring structure. This compound has garnered interest due to its potential biological activities, particularly in drug discovery and material science. This article delves into its biological activity, supported by diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of (2S,3S)-2-(chloromethyl)-3-decyloxirane is C13H24ClO. The presence of the chloromethyl group and the decyloxy substituent contributes to its reactivity and potential biological interactions.

Epoxides like (2S,3S)-2-(chloromethyl)-3-decyloxirane can act as electrophiles, capable of forming covalent bonds with nucleophiles in biological systems. This property is significant for their potential use in drug development, as they can modify proteins or nucleic acids, leading to altered biological functions.

Cytotoxicity and Cancer Research

Epoxides have been investigated for their cytotoxic effects on cancer cells. Studies suggest that compounds with similar structures can induce apoptosis in various cancer cell lines by activating cellular stress responses. The specific cytotoxicity profile of (2S,3S)-2-(chloromethyl)-3-decyloxirane remains to be fully elucidated but warrants further investigation.

Study 1: Antimicrobial Activity

A study assessing the antimicrobial properties of several epoxide derivatives found that compounds with similar functional groups exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. Although (2S,3S)-2-(chloromethyl)-3-decyloxirane was not explicitly tested, its structural analogs showed promise as antimicrobial agents.

Study 2: Cytotoxic Effects

In a recent investigation into the cytotoxic effects of various epoxide compounds on human cancer cell lines, it was observed that certain structural modifications could enhance or reduce activity. The study indicated that compounds with longer alkyl chains tended to exhibit increased cytotoxicity due to enhanced membrane permeability.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntimicrobialEpoxide DerivativesInhibition of S. aureus and E. coli
CytotoxicityVarious Epoxide CompoundsInduction of apoptosis in cancer cells
Enzyme Inhibitionα-Glucosidase InhibitorsIC50 values between 2-12 µM

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